1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene
CAS No.: 1417567-13-5
Cat. No.: VC2713060
Molecular Formula: C8H3ClF6O
Molecular Weight: 264.55 g/mol
* For research use only. Not for human or veterinary use.
![1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene - 1417567-13-5](/images/structure/VC2713060.png)
Specification
CAS No. | 1417567-13-5 |
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Molecular Formula | C8H3ClF6O |
Molecular Weight | 264.55 g/mol |
IUPAC Name | 1-[chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C8H3ClF6O/c9-8(14,15)16-6-2-4(7(11,12)13)1-5(10)3-6/h1-3H |
Standard InChI Key | LJXLSABZGRTEIS-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1OC(F)(F)Cl)F)C(F)(F)F |
Canonical SMILES | C1=C(C=C(C=C1OC(F)(F)Cl)F)C(F)(F)F |
Introduction
Chemical Identity and Structure
1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by multiple halogen substituents on a benzene ring. Its molecular architecture includes a chloro(difluoro)methoxy group, a fluoro substituent, and a trifluoromethyl group, all attached to specific positions on the benzene ring.
Basic Identification Parameters
Structural Features
The compound contains a benzene ring with three key functional groups:
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A chloro(difluoro)methoxy group (-OCF₂Cl) at position 1
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A fluoro substituent (-F) at position 3
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A trifluoromethyl group (-CF₃) at position 5
This substitution pattern creates a highly fluorinated aromatic structure with specific electronic and steric properties that influence its chemical behavior and applications.
Physical and Chemical Properties
Based on the available data, 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene exhibits properties typical of halogenated aromatic compounds, with specific characteristics influenced by its high fluorine content.
Physical Properties
Property | Value/Description |
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Physical State | Liquid (based on similar compounds) |
Appearance | Not specified in search results |
Odor | Characteristic (likely aromatic) |
Boiling Point | Not specified in search results |
Melting Point | Not specified in search results |
Density | Not specified in search results |
Solubility | Likely soluble in organic solvents such as ethyl acetate, methanol, and acetone |
Hazard Type | Classification |
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Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
The compound carries warning pictograms and several hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation .
Chemical Reactivity
The reactivity of 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene is largely determined by its highly electron-withdrawing substituents, which significantly influence the electron density distribution in the benzene ring.
General Reactivity Patterns
The compound exhibits reactivity patterns characteristic of electron-deficient aromatic systems:
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The electron-withdrawing groups (fluoro, trifluoromethyl, and chlorodifluoromethoxy) deactivate the benzene ring toward electrophilic aromatic substitution reactions.
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The chloro(difluoro)methoxy group can potentially undergo nucleophilic substitution reactions under appropriate conditions.
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The multiple halogen substituents provide opportunities for metal-catalyzed coupling reactions, making this compound a valuable building block in organic synthesis.
Reaction Type | Expected Reactivity |
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Electrophilic Aromatic Substitution | Reduced reactivity due to electron-withdrawing groups |
Nucleophilic Aromatic Substitution | Enhanced reactivity at positions ortho/para to electron-withdrawing groups |
Metal-Catalyzed Coupling | Viable substrate for Suzuki, Negishi, or similar coupling reactions |
Reduction Reactions | Potential for selective reduction of functional groups |
Oxidation Reactions | Relatively resistant to oxidation due to fluorination |
Applications in Research and Industry
Synthetic Chemistry Applications
1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene serves as an important building block in organic synthesis, particularly for the preparation of complex molecules containing fluorinated substructures.
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The compound can be used as a starting material for the synthesis of pharmaceutically relevant compounds.
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It serves as an intermediate in the preparation of specialized materials with unique properties due to their fluorine content.
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The compound provides access to structurally diverse fluorinated molecules through strategic functional group transformations.
Pharmaceutical Research
Similar fluorinated aromatic compounds have demonstrated utility in pharmaceutical research, suggesting potential applications for 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene:
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Fluorinated aromatics often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts.
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The incorporation of fluorine can modulate the physicochemical properties of drug candidates, enhancing their bioavailability and pharmacokinetic profiles.
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Compounds with similar structural features have been used in the development of sodium channel inhibitors and other bioactive molecules .
Materials Science
The unique electronic properties imparted by the multiple fluorine substituents make this compound potentially valuable in materials science applications:
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Fluorinated aromatics can be incorporated into specialty polymers with enhanced thermal stability and chemical resistance.
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The compound may contribute to the development of materials with unique surface properties, including hydrophobicity and oleophobicity.
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Electronic applications may benefit from the electron-withdrawing characteristics of the compound when incorporated into larger molecular structures.
Hazard Statement | Code | Description |
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H315 | Causes skin irritation | Direct contact may cause skin irritation |
H319 | Causes serious eye irritation | Contact with eyes may result in significant irritation |
H335 | May cause respiratory irritation | Inhalation may irritate the respiratory system |
Comparison with Similar Compounds
Structural Analogues
Several structurally related compounds appear in the literature, each with distinct properties and applications:
Comparative Reactivity
The reactivity of 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene differs from its structural analogues primarily due to the specific electronic effects of its substituents:
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Compounds containing nitro groups (such as 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene) generally exhibit enhanced reactivity toward nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro group.
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Compounds with bromo substituents (such as 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene) offer additional opportunities for metal-catalyzed coupling reactions.
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Compounds lacking the chloro(difluoro)methoxy group have different electron density distributions in the aromatic ring, affecting their reactivity patterns.
Current Research and Future Perspectives
Research involving fluorinated aromatic compounds continues to expand, with 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene positioned as a valuable component in the synthetic chemist's toolkit.
Emerging Applications
Recent research suggests several promising directions for compounds of this type:
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Development of novel pharmaceutical candidates, particularly those targeting ion channels and other membrane proteins.
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Exploration of fluorinated building blocks in the synthesis of agrochemicals with enhanced environmental profiles.
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Investigation of fluorinated materials with specialized properties for electronics and surface applications.
Synthetic Methodology Development
Ongoing research in synthetic methodology is likely to expand the utility of 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene through:
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Development of more efficient and selective methods for the introduction of fluorinated substituents.
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Exploration of novel catalytic systems for the functionalization of fluorinated aromatic compounds.
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Investigation of sustainable approaches to the synthesis and transformation of fluorinated building blocks.
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